molecular formula C32H56CoN8O6S2+2 B13735610 Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen CAS No. 29383-29-7

Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen

Cat. No.: B13735610
CAS No.: 29383-29-7
M. Wt: 771.9 g/mol
InChI Key: FYGCIBOOSIYFRY-UHFFFAOYSA-N
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Description

Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen is a complex compound known for its unique chemical structure and properties. It is a type of cobalt phthalocyanine disulfonic acid, which is widely used in various industrial and scientific applications due to its stability, solubility in water, and excellent masking, coloring, antistatic, and dispersing properties .

Preparation Methods

The synthesis of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves several steps. The primary method includes the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. The reaction typically occurs in the presence of sulfuric acid, which facilitates the sulfonation process, leading to the formation of the disulfonated product . Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state cobalt complexes.

    Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state cobalt complexes.

Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves its interaction with molecular targets and pathways within the system. The compound’s cobalt center plays a crucial role in its reactivity, allowing it to participate in various redox reactions. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, making it effective in applications such as photodynamic therapy .

Comparison with Similar Compounds

Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen can be compared with other similar compounds, such as:

    Cobalt phthalocyanine: This compound lacks the sulfonate groups, making it less soluble in water and limiting its applications in aqueous environments.

    Iron phthalocyanine disulfonic acid: Similar in structure but contains iron instead of cobalt, leading to different reactivity and applications.

    Copper phthalocyanine disulfonic acid:

The uniqueness of this compound lies in its combination of cobalt and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous for various applications .

Properties

CAS No.

29383-29-7

Molecular Formula

C32H56CoN8O6S2+2

Molecular Weight

771.9 g/mol

IUPAC Name

cobalt(2+);hydron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane-6,16-disulfonate

InChI

InChI=1S/C32H56N8O6S2.Co/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-29(21)39-31;/h15-40H,1-14H2,(H,41,42,43)(H,44,45,46);/q;+2

InChI Key

FYGCIBOOSIYFRY-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].C1CCC2C(C1)C3NC4C5CCCCC5C(N4)NC6C7CC(CCC7C(N6)NC8C9CCC(CC9C(N8)NC2N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Co+2]

Origin of Product

United States

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